Androgen Receptor (AR) Binding Affinity: Weak Agonism for Tissue Selectivity vs. DHT
Epiandrosterone acts as a weak androgen receptor (AR) agonist, with an estimated binding affinity of approximately 15-20% relative to the potent androgen dihydrotestosterone (DHT). This is a key differentiator from DHT and other strong androgens, as it allows for anabolic effects in muscle tissue without proportional activation in androgen-sensitive tissues like the prostate, thereby conferring a more favorable therapeutic index [1].
| Evidence Dimension | Relative Androgen Receptor (AR) Binding Affinity |
|---|---|
| Target Compound Data | Approximately 15-20% |
| Comparator Or Baseline | Dihydrotestosterone (DHT): 100% (baseline) |
| Quantified Difference | ~80-85% lower binding affinity |
| Conditions | Inferred from receptor binding assays and functional tissue selectivity studies |
Why This Matters
This lower affinity translates to a reduced androgenic side effect profile, which is critical for applications in treating muscle wasting conditions where strong androgens like DHT are contraindicated due to prostate and cardiovascular risks.
- [1] Epiandrosterone: A Novel Anabolic Steroid with Potential Applications in Chemical Biopharmaceuticals. Kuujia News. 2025 Jul 14. View Source
